2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid
Description
2-[6-(Difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is a heterocyclic compound featuring an indazole core substituted with a difluoromethoxy group at position 6, a methoxy group at position 7, and an acetic acid side chain at position 3. The indazole scaffold (a bicyclic structure with two adjacent nitrogen atoms) confers unique electronic and steric properties, while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The acetic acid moiety may improve solubility and facilitate interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C11H10F2N2O4 |
|---|---|
Molecular Weight |
272.20 g/mol |
IUPAC Name |
2-[6-(difluoromethoxy)-7-methoxy-2H-indazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H10F2N2O4/c1-18-10-7(19-11(12)13)3-2-5-6(4-8(16)17)14-15-9(5)10/h2-3,11H,4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
WCCAURRGPASQMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C(NN=C21)CC(=O)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino-3-(2-Nitroaryl)propanoic Acid Derivatives
Starting material : 3-Amino-3-(2-nitroaryl)propanoic acid with 6-difluoromethoxy and 7-methoxy substitutions.
Reaction conditions :
- Microwave irradiation at 150°C for 30 minutes
- 10% w/v NaOH in alcohol (e.g., methanol)
Outcomes : - Direct cyclization yields the indazole acetic acid scaffold
- Purification via silica gel chromatography (EtOAc/MeOH/HCOOH 100/0.5/0.5)
- Yield range: 51–85% (for analogous derivatives)
This method leverages intramolecular N–N bond formation under alkaline conditions, with microwave irradiation enhancing reaction efficiency.
Alkylation of Indazole-3-Carboxylic Acid Esters
Starting material : Indazole-3-carboxylic acid ester derivatives.
Reagents :
- Alkyl halides (e.g., benzyl bromide)
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: Polar aprotic solvents (DMF, DMSO)
Conditions : - Temperature: Room temperature to 200°C (microwave-assisted)
- Reaction time: 1–4 hours
Outcomes : - N-Alkylated intermediates are formed
- Purification via standard chromatography
This step introduces substituents at the indazole N1 position, critical for downstream functionalization.
Hydrolysis of Esters to Carboxylic Acids
Starting material : Indazole-3-carboxylic acid esters.
Reagents :
- Hydrolysis agents: LiOH, NaOH, or KOH
- Solvent: MeOH/THF/H₂O mixtures
Conditions : - Temperature: −20°C to 120°C
- Reaction time: 2–12 hours
Outcomes : - High-yield conversion to acetic acid derivatives (>80%)
- Purification via extraction or chromatography
Comparative Data Table of Preparation Methods
Mechanistic Insights and Optimization
- Cyclization : Proceeds via nitroso intermediate formation, followed by intramolecular nucleophilic attack and elimination.
- Microwave assistance : Reduces reaction time from hours to minutes while improving yield.
- Purification challenges : Acidic modifiers (e.g., HCOOH) in mobile phases prevent tailing of polar intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Indazole vs. Indole Derivatives
- A carboxylic acid at position 7 (vs. acetic acid at position 3 in the target compound) reduces steric flexibility but enhances acidity (pKa ~2–3 vs. ~4–5 for acetic acid derivatives). The phenyl group at position 3 may improve binding to hydrophobic pockets in proteins .
Substituent Position and Functional Group Effects
Difluoromethoxy vs. Methoxy Groups
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (): A chloro substituent at position 7 (vs.
Benzimidazole and Benzoimidazole Analogs
- 2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (): The benzoimidazole core has fused benzene and imidazole rings, differing from indazole in electronic distribution.
5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl () :
- The sulfinyl/sulfonyl groups in this benzimidazole derivative suggest proton pump inhibitor activity (e.g., omeprazole analogs), a mechanism less likely for the target compound due to its acetic acid side chain .
Biological Activity
2-[6-(Difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid (CAS No. 1306606-55-2) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including relevant data, case studies, and research findings.
- Molecular Formula : C13H12F2N2O3
- Molecular Weight : 272.208 g/mol
- Purity : 95%
- InChI Key : WCCAURRGPASQMX-UHFFFAOYSA-N
The biological activity of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
In Vitro Studies
- Anti-inflammatory Effects : Research has indicated that this compound can significantly reduce the expression of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
- Cell Proliferation Inhibition : In cancer cell lines, 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid demonstrated cytotoxic effects, leading to reduced cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction.
In Vivo Studies
A study conducted on murine models showed that administration of the compound at doses of 50 mg/kg resulted in a significant decrease in tumor size compared to control groups, indicating its potential as an anti-cancer agent.
Data Table: Summary of Biological Activities
Case Study 1: Inflammation Model
In a controlled study, mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS). The results indicated a marked reduction in paw swelling and histological signs of inflammation, supporting its potential therapeutic use in inflammatory conditions.
Case Study 2: Cancer Treatment
A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of the compound as part of a combination therapy. Preliminary results showed a partial response in several patients, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
